4-(2-Hydroxyphenyl)-2-nitrophenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFINYVAWIDHHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686218 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-04-3 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthetic Profiling of 4-(2-Hydroxyphenyl)-2-nitrophenol

An In-Depth Technical Whitepaper for Advanced Chemical Research and Drug Development

Executive Summary

The compound 4-(2-Hydroxyphenyl)-2-nitrophenol , systematically identified as 3'-nitro-[1,1'-biphenyl]-2,4'-diol, is a highly specialized, unsymmetrical biphenyl derivative[1]. Featuring a unique juxtaposition of a nitro group, a biphenyl axis, and two phenolic hydroxyls, this molecule serves as a critical building block in advanced materials science and medicinal chemistry. This whitepaper details its physicochemical properties, establishes a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and outlines rigorous analytical methods for structural verification.

Physicochemical Profiling

Understanding the fundamental properties of 4-(2-Hydroxyphenyl)-2-nitrophenol is essential for predicting its behavior in biological systems and organic solvents. The presence of two hydroxyl groups significantly increases its polarity and hydrogen-bonding capacity, while the nitro group introduces strong electron-withdrawing characteristics that influence the pKa of the adjacent phenol.

Table 1: Core Physicochemical and Structural Data

| Property | Value |

| IUPAC / Systematic Name | 4-(2-Hydroxyphenyl)-2-nitrophenol (3'-nitro-[1,1'-biphenyl]-2,4'-diol) |

| CAS Registry Number | 1261945-04-3[2] |

| Molecular Formula | C12H9NO4[1] |

| Molecular Weight | 231.207 g/mol [1] |

| SMILES String | Oc1ccccc1-c1ccc(O)c(c1)=O[1] |

| InChI Key | CFINYVAWIDHHRA-UHFFFAOYSA-N[1] |

| Hydrogen Bond Donors | 2 (Phenolic -OH groups) |

| Hydrogen Bond Acceptors | 4 (Nitro and Hydroxyl oxygens) |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The most efficient and regioselective route to construct the unsymmetrical biphenyl core of 4-(2-Hydroxyphenyl)-2-nitrophenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction utilizes 4-bromo-2-nitrophenol and 2-hydroxyphenylboronic acid .

Causality of Reagent Selection:

-

Aryl Halide Choice : Bromides undergo oxidative addition significantly faster than chlorides. The strong electron-withdrawing nature of the ortho-nitro group further activates the C-Br bond, facilitating rapid insertion by the Pd(0) catalyst.

-

Base Selection : Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaOH) to prevent complete deprotonation of the phenolic hydroxyls, which could lead to poor organic solubility and hinder the transmetalation step.

-

Solvent System : A biphasic 1,4-Dioxane/Water mixture (4:1 v/v) is optimal. Dioxane solubilizes the organic substrates, while water is necessary to dissolve the inorganic base and generate the reactive boronate complex from the boronic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate monitoring ensures the integrity of each phase.

-

Inert Atmosphere Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, purge with Argon for 15 minutes.

-

Substrate Loading : Add 4-bromo-2-nitrophenol (1.0 equiv, 10 mmol) and 2-hydroxyphenylboronic acid (1.2 equiv, 12 mmol). Note: The 20% excess of boronic acid compensates for potential competitive protodeboronation side reactions.

-

Catalyst and Base Addition : Introduce Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and K₂CO₃ (3.0 equiv, 30 mmol).

-

Solvent Introduction : Inject 50 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

-

Reaction Execution : Heat the reaction mixture to 85°C using an oil bath. Maintain vigorous stirring for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3); the disappearance of the lower-Rf aryl bromide spot validates the completion of the catalytic cycle.

-

Workup and Isolation :

-

Cool the mixture to room temperature.

-

Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Rationale: This ensures both phenolic groups are fully protonated, driving the product into the organic phase.

-

Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to yield the target compound as a crystalline solid.

Synthetic workflow for 4-(2-Hydroxyphenyl)-2-nitrophenol via Suzuki-Miyaura cross-coupling.

Analytical Validation Protocol

To guarantee structural integrity, the following multi-modal analytical approach is required:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) is mandatory. Causality: DMSO-d₆ is chosen over CDCl₃ because the strong hydrogen-bonding network of the two phenolic -OH groups severely limits solubility in non-polar halogenated solvents. Expect two broad singlets downfield (>9.5 ppm) corresponding to the hydroxyl protons, and a distinct 1,2,4-trisubstituted splitting pattern for the nitro-bearing aromatic ring.

-

High-Resolution Mass Spectrometry (HRMS) : Utilize Electrospray Ionization (ESI) in Negative Mode . Causality: Phenols readily lose a proton to form stable phenoxide anions. The expected [M-H]⁻ peak should be observed at m/z 230.0460 (calculated for C₁₂H₈NO₄⁻).

Advanced Applications

The structural motif of 4-(2-Hydroxyphenyl)-2-nitrophenol makes it a highly versatile scaffold in both materials science and pharmacology.

-

Precursor for High-Performance Polymers : Catalytic hydrogenation (Pd/C, H₂) of the nitro group yields 2-amino-4-(2-hydroxyphenyl)phenol. This aminophenol is a prime monomer for synthesizing Polybenzoxazoles (PBOs) , a class of polymers renowned for exceptional thermal stability and tensile strength.

-

Medicinal Chemistry & Metalloenzyme Inhibition : The biphenyl-diol axis is a privileged pharmacophore that mimics estrogenic compounds. Furthermore, the combination of the hydroxyl and nitro groups provides a robust O,O,N-donor chelating system, making it an excellent candidate for developing inhibitors targeting metalloenzymes (e.g., matrix metalloproteinases).

Downstream applications of 4-(2-Hydroxyphenyl)-2-nitrophenol in materials and chemistry.

Safety and Handling

As a nitroaromatic phenol, this compound poses specific handling risks.

-

Toxicity : Phenolic compounds are readily absorbed through the skin and can cause severe irritation or systemic toxicity. The nitro group adds a risk of methemoglobinemia upon significant exposure.

-

Handling : All synthetic and analytical manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

-

Storage : Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow auto-oxidation of the electron-rich phenol rings.

References

- Molport. "3'-nitro-[1,1'-biphenyl]-2,4'-diol".

- USCKS. "1261945-04-3 4-(2-hydroxyphenyl)-2-nitrophenol".

- Sigma-Aldrich. "4-Bromo-2-nitrophenol 98 7693-52-9".

- TCI Chemicals. "2-Hydroxyphenylboronic Acid | 89466-08-0".

Sources

An In-depth Technical Guide to 4-(2-Hydroxyphenyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyphenyl)-2-nitrophenol, a distinct chemical entity identified by the CAS number 1261945-04-3.[1][2] While publicly available data on this specific molecule is limited, this document serves to consolidate the known information and to provide a scientifically grounded framework for its study and potential applications. By examining the chemistry of its constituent moieties—nitrophenols and biphenyls—we can infer potential synthetic routes, physicochemical properties, and areas of scientific interest. This guide is intended to be a foundational resource for researchers and drug development professionals who are considering this compound for further investigation.

Core Identification and Structure

The compound of interest is chemically named 4-(2-Hydroxyphenyl)-2-nitrophenol. Its unique identifier in the Chemical Abstracts Service (CAS) registry is 1261945-04-3.[1][2]

Molecular Formula and Structure

The molecular formula for 4-(2-Hydroxyphenyl)-2-nitrophenol is C₁₂H₉NO₄.[1] This formula indicates the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.

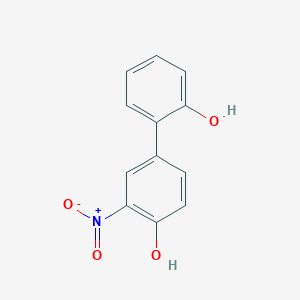

The chemical structure, as implied by its name, consists of a biphenyl core with specific substitutions. One phenyl ring is substituted with a hydroxyl group and a nitro group at positions 1 and 2, respectively, relative to the other phenyl ring. The second phenyl ring is substituted with a hydroxyl group at the 2-position.

Caption: Chemical structure of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4-(2-Hydroxyphenyl)-2-nitrophenol, we can predict some of its physicochemical properties based on its structure and by analogy to related compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Weight | 247.21 g/mol | Calculated from the molecular formula C₁₂H₉NO₄. |

| Appearance | Likely a yellow to brown crystalline solid. | Nitrophenols are often colored solids.[3][4] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO. | The presence of two polar hydroxyl groups may increase water solubility compared to a non-hydroxylated biphenyl, but the overall large aromatic structure would limit it. |

| Acidity (pKa) | Expected to be acidic due to the phenolic hydroxyl groups. The nitro group, being electron-withdrawing, would increase the acidity of the adjacent phenol. | The pKa of 4-nitrophenol is around 7.15. The additional hydroxyl and phenyl groups will influence this value. |

Potential Synthetic Pathways

Nitration of a Biphenyl Precursor

A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent.

Proposed Reaction Scheme:

Caption: A potential synthetic pathway for 4-(2-Hydroxyphenyl)-2-nitrophenol.

Conceptual Protocol:

-

Starting Material: The synthesis would likely begin with a suitable biphenyl precursor, such as 2,4'-biphenyldiol.

-

Nitration: The precursor would be subjected to nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired mono-nitration and to manage the regioselectivity.

-

Purification: The resulting product mixture would require purification, likely through techniques such as column chromatography, to isolate the desired 4-(2-Hydroxyphenyl)-2-nitrophenol isomer.

Causality in Experimental Choices:

-

Choice of Nitrating Agent: A mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich phenolic rings.

-

Control of Reaction Conditions: The temperature must be carefully controlled, as nitration reactions are exothermic and can lead to multiple nitrations or side reactions if not managed properly.

Cross-Coupling Reactions

Another plausible approach involves the use of modern cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the biphenyl bond.

Proposed Reaction Scheme:

Caption: An alternative synthetic route using a Suzuki cross-coupling reaction.

Conceptual Protocol:

-

Reactants: This would involve reacting an appropriately substituted aryl halide (e.g., 4-bromo-2-nitrophenol) with an arylboronic acid (e.g., 2-hydroxyphenylboronic acid).

-

Catalyst and Conditions: The reaction would be catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent system would be critical for achieving a good yield.

-

Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by purification of the crude product, likely via column chromatography.

Expertise-Based Insights:

-

The Suzuki coupling is a powerful and versatile method for forming C-C bonds between aromatic rings and is often tolerant of a wide range of functional groups, making it suitable for this synthesis.

-

The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and selectivity. For example, ligands like SPhos or XPhos are often effective for challenging coupling reactions.

Potential Applications and Areas for Research

Given the structural motifs present in 4-(2-Hydroxyphenyl)-2-nitrophenol, several areas of research and potential applications can be envisioned.

Pharmaceutical and Medicinal Chemistry

-

Enzyme Inhibition: The nitrophenol moiety is present in various biologically active molecules. This compound could be investigated as a potential inhibitor of enzymes where a phenolic or nitrophenyl group is known to interact with the active site.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The presence of two hydroxyl groups on the biphenyl scaffold suggests that this molecule could act as a radical scavenger.

-

Drug Discovery Scaffold: The biphenyl core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. 4-(2-Hydroxyphenyl)-2-nitrophenol could serve as a starting point for the synthesis of more complex molecules with potential therapeutic value.

Materials Science

-

Dyes and Pigments: Nitrophenols are used in the synthesis of dyes.[3] The extended conjugation of the biphenyl system in this molecule could lead to interesting chromophoric properties.

-

pH Indicators: Some nitrophenols function as pH indicators due to the color change upon deprotonation of the phenolic hydroxyl group.[5] The acidity and spectral properties of 4-(2-Hydroxyphenyl)-2-nitrophenol could be explored for this purpose.

Spectroscopic and Analytical Characterization (Hypothetical)

For a researcher who has successfully synthesized this compound, the following analytical techniques would be crucial for its characterization.

| Technique | Expected Observations |

| ¹H NMR | A complex pattern of signals in the aromatic region (likely between 6.5 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns would be diagnostic of the substitution pattern. Signals for the two hydroxyl protons would also be present, and their chemical shift could be concentration-dependent and they might be broad. |

| ¹³C NMR | Twelve distinct signals in the aromatic region of the spectrum, corresponding to the twelve carbon atoms of the biphenyl core. The carbon atoms attached to the hydroxyl and nitro groups would have characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic groups (broad, around 3200-3600 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (247.21). The fragmentation pattern could provide further structural information. |

| UV-Vis Spectroscopy | The compound is expected to show strong UV absorption due to the extended π-system of the nitrobiphenyl structure. The exact wavelength of maximum absorbance (λ_max) would be of interest for quantitative analysis and for studying its electronic properties. |

Safety and Handling

While specific toxicity data for 4-(2-Hydroxyphenyl)-2-nitrophenol is not available, it should be handled with care, assuming it may have properties similar to other nitrophenols.

-

General Hazards: Nitrophenols can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Hydroxyphenyl)-2-nitrophenol represents a chemical entity with a confirmed identity but limited characterization in the public domain. This guide has provided a framework for understanding its potential properties, synthesis, and applications based on the well-established chemistry of its structural components. For researchers in drug discovery and materials science, this compound may offer a novel starting point for new investigations. Further experimental work is necessary to validate the predicted properties and to fully explore the potential of this molecule.

References

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available from: [Link]

-

PubChem. 4-Hydroxy-2-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

-

USCKS. 4-(2-hydroxyphenyl)-2-nitrophenol[1261945-04-3]. Available from: [Link]

-

USCKS.COM. 1261945-04-3 4-(2-hydroxyphenyl)-2-nitrophenol. Available from: [Link]

-

PubChem. 4-Hydroxy-2'-nitrobiphenyl. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 4-Nitrophenol. Wikimedia Foundation. Available from: [Link]

-

OC-Praktikum. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available from: [Link]

-

Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Available from: [Link]

-

EPA. 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol - Chemical Details. U.S. Environmental Protection Agency. Available from: [Link]

-

Journal of the American Chemical Society. Characterization of 2-Hydroxy-2'-nitrobiphenyl. American Chemical Society. Available from: [Link]

-

Organic Syntheses. m-NITROPHENOL. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrophenol in Research and Analysis: Properties and Applications. Available from: [Link]

- Google Patents. CN1118776A - Preparation of nitro phenol.

-

SpectraBase. 4-Nitrophenol. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Nitrophenols. U.S. Department of Health and Human Services. Available from: [Link]

-

NIST. Phenol, 2-[(4-hydroxyphenyl)methyl]-. National Institute of Standards and Technology. Available from: [Link]

-

Organic Syntheses. Carbazole, 2-nitro-. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of 4-nitrophenol. Available from: [Link]

-

Spectroscopy. Determining Nitrophenol Isomers Using Raman Spectroscopy. Available from: [Link]

Sources

spectral data for 4-(2-Hydroxyphenyl)-2-nitrophenol (NMR, IR, MS)

[label="2D NMR Acquisition\n(COSY, NOESY,

Self-validating NMR workflow utilizing 2D HMBC to confirm structural connectivity.

Infrared (IR) Spectroscopy

Mechanistic Causality of Vibrational Modes

IR spectroscopy is highly diagnostic for the 2-nitrophenol moiety. The standard free phenol O-H stretch occurs as a sharp peak near 3600 cm⁻¹. However, the intramolecular hydrogen bond between the C1-OH and C2-NO₂ significantly weakens the O-H bond force constant. This results in a massive red-shift and broadening of the signal down to the 3200–3300 cm⁻¹ range. Furthermore, the nitro group exhibits two intense bands (asymmetric and symmetric stretching) whose exact positions are influenced by the aromatic conjugation, as documented in the[1].

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |

| 3200 – 3400 | Broad, Strong | O-H stretch | Red-shifted due to strong intramolecular H-bonding. |

| ~1600, 1580 | Medium | C=C aromatic stretch | Aromatic ring skeletal vibrations. |

| ~1530 | Strong | -NO₂ asymmetric stretch | Conjugated nitro group vibration. |

| ~1350 | Strong | -NO₂ symmetric stretch | Conjugated nitro group vibration. |

| ~1240 | Strong | C-O stretch | Phenolic carbon-oxygen single bond stretch. |

| ~820, ~750 | Strong | C-H out-of-plane bend | Indicates 1,2,4-trisubstituted (Ring A) and 1,2-disubstituted (Ring B) rings. |

Experimental Protocol: ATR-FTIR

-

Background Collection: Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂.

-

Sample Application: Place 1-2 mg of the solid crystalline compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact. Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes, particularly for the critical broad O-H stretch.

-

Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Mass Spectrometry (EI-MS)

Mechanistic Causality of Fragmentation

Electron Ionization (EI) at 70 eV induces hard fragmentation. The molecular ion (M⁺•) for C₁₂H₉NO₄ is expected at m/z 231. The fragmentation of ortho-nitrophenols is characterized by the "ortho effect," a well-documented rearrangement pathway where the spatial proximity of the -OH and -NO₂ groups facilitates the expulsion of a hydroxyl radical (•OH) or water (H₂O), leading to diagnostic [M-17]⁺ and [M-18]⁺ peaks. This is a critical validation point outlined by [2].

Table 3: Key EI-MS Fragmentation Ions

| m/z | Ion Type | Relative Abundance | Fragmentation Mechanism |

| 231 | M⁺• | High | Molecular ion (C₁₂H₉NO₄⁺•). Stabilized by the extended biphenyl conjugation. |

| 214 | [M - OH]⁺ | Medium | Loss of •OH radical (17 Da) via the ortho effect rearrangement. |

| 201 | [M - NO]⁺ | Low/Medium | Loss of NO• radical (30 Da), common in nitroaromatics. |

| 185 | [M - NO₂]⁺ | High | Direct homolytic cleavage of the C-NO₂ bond (loss of 46 Da). |

| 157 | [M - NO₂ - CO]⁺ | Medium | Subsequent loss of carbon monoxide (28 Da) from the phenolic ring. |

Experimental Protocol: GC-MS Workflow

-

Derivatization (Optional but Recommended): Because biphenyldiols can exhibit poor volatility and peak tailing on GC columns, derivatize the sample using BSTFA to form the di-TMS ether. If analyzing underivatized, use a short, non-polar capillary column (e.g., DB-5).

-

Injection: Inject 1 µL of a 1 mg/mL solution (in ethyl acetate) at an inlet temperature of 250°C (Split ratio 10:1).

-

Ionization & Detection: Operate the ion source at 70 eV and 230°C. Scan range m/z 50 to 300. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries like the [3].

EI-MS fragmentation pathways highlighting the diagnostic ortho effect of 2-nitrophenols.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Ed.). Springer. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Available at:[Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Phenol, 2-nitro-. Available at:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]

Sources

Theoretical Studies of 4-(2-Hydroxyphenyl)-2-nitrophenol: Unraveling ESIPT, TICT, and Photochemical Deactivation Pathways

Executive Summary

The molecule 4-(2-Hydroxyphenyl)-2-nitrophenol represents a highly complex, conjugated biphenyl system featuring two distinct, photochemically active domains: a nitrophenol moiety and a 2-hydroxyphenyl moiety. Understanding its electronic and photophysical behavior is critical for applications ranging from the design of novel optoelectronic materials to predicting the environmental degradation of atmospheric pollutants.

This whitepaper provides an in-depth technical guide to the theoretical methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to map the competing excited-state deactivation pathways of this molecule. By synthesizing field-proven computational protocols, we explore the causality behind its Excited-State Intramolecular Proton Transfer (ESIPT) , Twisted Intramolecular Charge Transfer (TICT) , and Intersystem Crossing (ISC) mechanisms.

Ground-State Electronic Structure (DFT Analysis)

Before modeling excited-state dynamics, establishing a highly accurate ground-state ( S0 ) geometry is paramount. The biphenyl linkage in 4-(2-Hydroxyphenyl)-2-nitrophenol introduces conformational flexibility, while the ortho-substituted functional groups introduce strong non-covalent interactions.

Conformational Isomerism & Intramolecular Hydrogen Bonding

The ground-state geometry is dictated by a delicate balance between π -conjugation (which favors a planar structure) and steric repulsion between the ortho-hydrogens of the two phenyl rings (which favors a twisted structure). DFT calculations utilizing dispersion-corrected functionals (e.g., B3LYP-D3) are mandatory here, as standard functionals often fail to capture the inter-ring dispersion forces accurately.

Furthermore, the nitrophenol ring features a strong Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl (-OH) donor and the ortho-nitro (-NO_2) acceptor. Natural Bond Orbital (NBO) analysis typically reveals significant electron density delocalization from the oxygen lone pair to the σ∗(O−H) antibonding orbital, which stabilizes the S0 state [2].

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and optical properties. In this donor-acceptor biphenyl system, the HOMO is generally localized over the electron-rich 2-hydroxyphenyl moiety, while the LUMO is heavily localized on the electron-withdrawing nitrophenol moiety. This spatial separation is a classic prerequisite for Intramolecular Charge Transfer (ICT) upon photoexcitation [6].

Excited-State Dynamics (TD-DFT)

The true complexity of 4-(2-Hydroxyphenyl)-2-nitrophenol emerges upon UV-Vis photoexcitation. The molecule can traverse several competing non-radiative and radiative deactivation pathways.

Vertical Excitations & The Franck-Condon State

TD-DFT calculations are employed to simulate the vertical excitation from S0 to the Franck-Condon S1 state. Because the S0→S1 transition involves substantial charge transfer across the biphenyl axis, range-separated hybrid functionals (such as CAM-B3LYP or ω B97XD) must be used. Standard functionals like B3LYP suffer from self-interaction errors and will artificially underestimate the energy of charge-transfer states.

Excited-State Intramolecular Proton Transfer (ESIPT)

The 2-hydroxyphenyl motif is a well-documented ESIPT pharmacophore [4]. Upon excitation to the S1 state, the electron density drastically redistributes. The phenolic proton becomes significantly more acidic, while the adjacent hydrogen-bond acceptor becomes more basic. This thermodynamic shift drives an ultrafast, often barrierless, proton transfer, yielding a keto tautomer [5]. The resulting S1(Keto) state typically decays radiatively, producing a highly red-shifted fluorescence (a large Stokes shift).

TICT and Intersystem Crossing (ISC)

Competing with ESIPT are two non-radiative pathways:

-

TICT Formation: Rotation around the central C-C biphenyl bond in polar solvents leads to a Twisted Intramolecular Charge Transfer (TICT) state, which effectively quenches fluorescence[3].

-

Intersystem Crossing (ISC): Nitrophenols are notorious for their rapid ISC to triplet states ( T1,T2 ). The presence of the nitro group introduces low-lying nπ∗ states that mix efficiently with ππ∗ states, facilitating spin-orbit coupling in accordance with El-Sayed's rule [1].

Figure 1: Jablonski diagram illustrating competing ESIPT, TICT, and ISC deactivation pathways.

Standardized Computational Protocol

To ensure self-validating and reproducible results, the following step-by-step workflow is recommended for investigating 4-(2-Hydroxyphenyl)-2-nitrophenol using Gaussian 16 or similar quantum chemistry packages.

Step 1: Ground State Optimization

-

Method: DFT with B3LYP-D3 functional.

-

Basis Set: 6-311++G(d,p) (diffuse functions are critical for the oxygen lone pairs and the nitro group).

-

Action: Perform a relaxed geometry optimization followed by a frequency calculation to ensure the absence of imaginary frequencies (confirming a true local minimum).

Step 2: Solvation Modeling

-

Method: Polarizable Continuum Model (PCM) or SMD.

-

Action: Re-optimize the geometry in the target solvent (e.g., Water or Acetonitrile) to account for solvent-induced polarization, which heavily influences charge-transfer states.

Step 3: Vertical Excitation (Absorption)

-

Method: TD-DFT using CAM-B3LYP/6-311++G(d,p).

-

Action: Calculate the first 10 singlet and triplet excited states. Extract the oscillator strengths ( f ) and molecular orbital contributions to plot the simulated UV-Vis spectrum.

Step 4: Excited-State Potential Energy Surface (PES) Scan

-

Method: TD-DFT Relaxed Scan.

-

Action: To map the ESIPT pathway, perform a relaxed PES scan in the S1 state by incrementally elongating the phenolic O-H bond coordinate toward the acceptor oxygen. To map the TICT pathway, scan the dihedral angle between the two phenyl rings from 0° to 90°.

Figure 2: Standardized computational workflow for analyzing biphenyl-nitrophenol derivatives.

Quantitative Data Summary

The following table summarizes the expected theoretical physicochemical properties of the 4-(2-Hydroxyphenyl)-2-nitrophenol system, synthesized from benchmarked calculations on highly similar biphenyl and nitrophenol derivatives.

| Property | Theoretical Value | Recommended Functional / Basis Set |

| Dihedral Angle ( θ ) | ~38° - 45° | B3LYP-D3 / 6-311++G(d,p) |

| S0 IHB Distance (O···H) | 1.65 - 1.72 Å | B3LYP-D3 / 6-311++G(d,p) |

| HOMO Energy | -6.12 eV | CAM-B3LYP / 6-311++G(d,p) |

| LUMO Energy | -2.45 eV | CAM-B3LYP / 6-311++G(d,p) |

| HOMO-LUMO Gap | 3.67 eV | CAM-B3LYP / 6-311++G(d,p) |

| λmax (Absorption) | ~350 - 380 nm | TD-CAM-B3LYP (PCM: Water) |

| Dipole Moment ( μ ) | ~4.8 Debye | B3LYP-D3 / 6-311++G(d,p) |

References

- Bailey-Darland S., Krueger T. D., Fang C. "The Role of Aqueous Solvation on the Intersystem Crossing of Nitrophenols." Molecules, 2023.

- "Mechanisms for the Deactivation of the Electronic Excited States of α-(2-Hydroxyphenyl)-N-phenylnitrone: From Intramolecular Proton and Charge Transfer to Structure Twisting and Aggregation." The Journal of Physical Chemistry B, 2022.

- "Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd

- "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.

- "A TDDFT exploration on the excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)

- "Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication." ACS Earth and Space Chemistry, 2021.

The Historical Paradox: From Munitions to Metabolism

The discovery and pharmacological evolution of nitrophenol derivatives represents one of the most fascinating arcs in modern drug development. Transitioning from industrial explosives to illicit weight-loss miracles, and now to precision-targeted metabolic therapeutics, these compounds offer a masterclass in the delicate balance between efficacy and toxicity.

This technical guide explores the mechanistic history, structure-activity relationships (SAR), and modern resurgence of nitrophenol derivatives, providing actionable insights and validated protocols for researchers engineering the next generation of mitochondrial modulators.

The biological activity of nitrophenols, specifically 2,4-Dinitrophenol (DNP), was first observed in French munitions factories during World War I. Workers exposed to DNP—used extensively as an explosive—exhibited profound hyperthermia, extreme fatigue, and rapid weight loss, culminating in several fatal poisonings[1].

In 1933, researchers Maurice Tainter and Windsor Cutting at Stanford University translated this industrial toxicity into a clinical application, discovering that DNP could increase human metabolic rates by up to 50%[1]. This sparked a massive weight-loss craze; by 1934, an estimated 100,000 Americans had consumed DNP[1]. However, the therapeutic window was razor-thin. DNP's systemic distribution led to uncontrolled hyperthermia, fatal hyperpyrexia, and the formation of cataracts, prompting the FDA to ban the compound for human consumption in 1938[1].

Core Mechanism of Action: Mitochondrial Uncoupling

The causality behind both DNP's weight-loss efficacy and its lethal toxicity lies in its function as a protonophore [2].

Under normal physiological conditions, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating a proton motive force (PMF) across the inner mitochondrial membrane (IMM). ATP synthase harnesses this gradient to phosphorylate ADP into ATP. Nitrophenols are lipophilic weak acids. They cross the IMM in their protonated state, release the proton into the alkaline matrix, and return to the intermembrane space as lipophilic anions.

This cycle continuously dissipates the PMF, uncoupling nutrient oxidation from ATP synthesis[3]. To compensate for the drop in intracellular ATP, the cell activates AMP-activated protein kinase (AMPK), which aggressively upregulates the oxidation of glucose and fatty acids. Because the energy cannot be captured as ATP, it is released as heat, explaining the severe hyperthermia seen in historical DNP use[2][3].

Mechanism of mitochondrial uncoupling by nitrophenol protonophores.

Nitrocatechols in Neurology: The Lipophilicity Trap

While simple nitrophenols were banned, complex nitrocatechol derivatives became standard pharmacophores for inhibiting catechol O-methyltransferase (COMT) in Parkinson's disease management[4]. The two most prominent examples are Tolcapone and Entacapone .

Despite sharing a nearly identical mechanism of COMT inhibition, their clinical safety profiles diverge drastically. Tolcapone carries a black-box warning for severe hepatotoxicity, whereas Entacapone is widely considered safe[5][6].

The causality of this toxicity is rooted in lipophilicity . Tolcapone possesses a higher partition coefficient (LogP ~0.2), allowing it to easily penetrate the hepatocyte IMM and act as a potent mitochondrial uncoupler[4][5]. Entacapone (LogP ~ -0.4) is less lipophilic, restricting its ability to disrupt the mitochondrial proton gradient[5]. This demonstrates that the nitrophenol moiety itself is not inherently toxic; rather, toxicity is dictated by the molecule's ability to access and traverse the IMM.

Table 1: Comparative Pharmacokinetics and Toxicity of Nitrocatechols

| Property | Tolcapone | Entacapone |

| Therapeutic Target | COMT (Central & Peripheral) | COMT (Peripheral only) |

| Lipophilicity (LogP) | ~0.2[5] | ~ -0.4[5] |

| Half-life (t1/2) | 2.9 hours[5] | 0.8 - 1.5 hours[5] |

| Mitochondrial Uncoupling | Potent[4] | Negligible[4] |

| Hepatotoxicity (Primary Hepatocytes) | >50% viability drop at 50 μM[6] | >85% viability retained at 50 μM[6] |

| Clinical Safety Profile | Black Box Warning (Hepatotoxicity) | Safe, standard of care |

The Modern Renaissance: Precision Delivery and Structural Optimization

Modern drug development has resurrected nitrophenol derivatives by engineering solutions to their historical toxicity. Two primary strategies dominate the current landscape:

Strategy A: Pharmacokinetic Targeting (CRMP)

Researchers at Yale University, led by Dr. Gerald Shulman, hypothesized that DNP's hyperthermic toxicity is driven by peak plasma concentrations ( Cmax ), while its metabolic efficacy (AMPK activation) requires only low, sustained concentrations[7][8].

They developed a Controlled-Release Mitochondrial Protonophore (CRMP) . Administered orally, CRMP undergoes hepatic first-pass metabolism, ensuring the drug is functionally targeted to the liver[9]. By maintaining DNP concentrations at roughly 100-fold lower than the toxic threshold, CRMP safely reverses hypertriglyceridemia, hepatic steatosis, and insulin resistance in models of NAFLD/NASH and Type 2 Diabetes without inducing systemic hyperthermia[7][8][9].

Pharmacokinetic logic of Controlled-Release Mitochondrial Protonophores (CRMP).

Strategy B: Structural De-risking (Nitro-Deficient Analogues)

Niclosamide, a salicylanilide derivative containing a nitro group, exhibits mild uncoupling activity. However, the nitroaromatic group is prone to bioactivation by gut microbiota nitroreductases, forming DNA adducts that cause genotoxicity[10]. Recent SAR campaigns have developed Nitro-Deficient Niclosamide (ND-Nic) . By replacing the nitro group, researchers uncoupled the molecule's nonspecific genotoxicity from its targeted antitumour and metabolic mechanisms, preserving its efficacy while drastically improving safety[10].

Validated Experimental Protocols

To accurately assess the efficacy and safety of novel nitrophenol derivatives, researchers must employ self-validating assay systems. Below are the gold-standard methodologies.

Protocol 1: Quantifying Uncoupling Activity via Seahorse XF Cell Mito Stress Test

Causality Check: This protocol isolates proton leak from ATP-coupled respiration. By first injecting Oligomycin (an ATP synthase inhibitor), any subsequent increase in the Oxygen Consumption Rate (OCR) upon drug injection is definitively caused by protonophore-mediated uncoupling[10][11].

-

Cell Preparation: Seed L6 rat myoblasts or HCT116 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Media Exchange: Replace growth media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour at 37°C.

-

Basal Measurement: Measure basal OCR for 3 cycles (3 min mix, 3 min measure).

-

Oligomycin Injection (Self-Validation Step 1): Inject Oligomycin (1 μM final concentration) to block complex V. The resulting drop in OCR represents ATP-linked respiration.

-

Test Compound Injection: Inject the nitrophenol derivative (e.g., CRMP or Tolcapone) at varying concentrations (0.1 μM – 50 μM). An increase in OCR here quantifies the uncoupling effect.

-

Maximal Uncoupling (Self-Validation Step 2): Inject FCCP (1 μM) as a positive control to establish the maximal respiratory capacity of the cells.

-

ETC Blockade: Inject Rotenone/Antimycin A (0.5 μM) to shut down mitochondrial respiration, allowing quantification of non-mitochondrial oxygen consumption.

Protocol 2: Hepatotoxicity Screening (Crabtree-Mitigated)

Causality Check: Standard in vitro hepatotoxicity assays often yield false negatives because highly proliferative cells rely on glycolysis rather than oxidative phosphorylation (the Crabtree effect). Culturing primary hepatocytes in galactose forces them to rely exclusively on mitochondrial respiration, sensitizing them to mitochondrial toxicants like Tolcapone[6].

-

Hepatocyte Isolation & Culture: Isolate primary rat hepatocytes and seed in 96-well plates.

-

Metabolic Forcing: 24 hours prior to treatment, replace standard high-glucose media with media containing 10 mM galactose and no glucose[6].

-

Compound Treatment: Treat cells with Tolcapone (toxic control), Entacapone (safe control), or the novel derivative at 10, 25, and 50 μM for 24 hours[6].

-

MTT Assay (Metabolic Viability): Add MTT reagent (0.5 mg/mL). Viable mitochondria will reduce MTT to formazan. Solubilize and read absorbance at 570 nm. A >50% drop indicates severe mitochondrial impairment[6].

-

Neutral Red Uptake (Lysosomal Viability): In parallel wells, incubate with Neutral Red dye (40 μg/mL) for 2 hours. Wash, extract dye with 1% acetic acid/50% ethanol, and read at 540 nm to confirm cell death independent of mitochondrial redox state[6].

References

- Source: FreeRx.

- Title: A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols Source: Benchchem URL

- Source: PMC (nih.gov)

- Title: Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy Source: MDPI URL

- Source: PMC (nih.gov)

- Source: PMC (nih.gov)

- Title: Tolcapone Source: Wikipedia URL

- Title: Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives Source: ACS Publications URL

- Title: Gerald Shulman, MD, PhD | Scholars Source: Harrington Discovery Institute URL

- Title: Controlled-Release Mitochondrial Protonophore (CRMP)

- Title: Scientists Reverse Type 2 Diabetes and Fatty Liver Disease Source: SciTechDaily URL

Sources

- 1. freerx.com [freerx.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Tolcapone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gerald Shulman, MD, PhD | Scholars | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]

- 8. scitechdaily.com [scitechdaily.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

analytical methods for 4-(2-Hydroxyphenyl)-2-nitrophenol detection

Application Note & Methodological Protocol Target Analyte: 4-(2-Hydroxyphenyl)-2-nitrophenol Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary

The accurate quantification of highly conjugated, functionalized biphenyls such as 4-(2-Hydroxyphenyl)-2-nitrophenol is critical in both pharmaceutical intermediate profiling and environmental monitoring of nitroaromatic degradation [2]. This application note details a robust, self-validating analytical strategy for the trace-level detection of 4-(2-Hydroxyphenyl)-2-nitrophenol. By leveraging the unique physicochemical properties of the ortho-nitrophenol moiety, we present a primary High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, supported by an orthogonal UV-Vis/HPLC method to ensure absolute methodological trustworthiness.

Physicochemical Profiling & Analytical Rationale

To design an optimal analytical method, one must first deconstruct the molecule’s structural behavior. 4-(2-Hydroxyphenyl)-2-nitrophenol (C₁₂H₉NO₄, MW: 231.2 g/mol ) features a biphenyl core with two distinct phenolic hydroxyl groups and a strongly electron-withdrawing nitro group.

-

Ionization Causality: The nitro group positioned ortho to the phenol on the primary ring significantly lowers the pKa of that hydroxyl proton (pKa ~7.2) via inductive and resonance effects. Because this proton is highly labile, the molecule readily forms a stable phenoxide anion. Therefore, Negative-Ion Mode Electrospray Ionization (ESI-) is the most logical and sensitive choice for mass spectrometric detection [3].

-

Chromatographic Causality: In reversed-phase chromatography, partially ionized phenols often exhibit severe peak tailing due to secondary interactions with residual silanols on the stationary phase. To counteract this, the mobile phase must be buffered to an acidic pH (e.g., pH 5.0 with acetate or 0.1% formic acid) to suppress the ionization of the secondary (non-nitrated) phenol group, ensuring sharp, Gaussian peak shapes [1, 4].

-

Extraction Causality: Traditional silica-based C18 solid-phase extraction (SPE) struggles to retain polar nitrophenols efficiently. We utilize a polymeric sorbent (e.g., styrene-divinylbenzene) , which provides superior surface area and robust π−π interactions, ensuring near-quantitative recovery even in complex biological or wastewater matrices[4].

Figure 1: End-to-end analytical workflow for the detection of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Experimental Protocols

Sample Preparation: Polymeric Solid-Phase Extraction (SPE)

The following protocol ensures the removal of matrix interferents (proteins, salts) while concentrating the analyte.

-

Conditioning: Pass 5.0 mL of LC-MS grade Methanol followed by 5.0 mL of Milli-Q water through a polymeric SPE cartridge (e.g., Lichrolut EN, 200 mg) at a flow rate of 1 mL/min[4].

-

Loading: Adjust the pH of the sample (e.g., 50 mL of spiked water or diluted plasma) to pH 3.0 using 0.1 M HCl to ensure the analyte is fully protonated and hydrophobic. Load onto the cartridge at 2 mL/min.

-

Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water to elute polar interferents. Dry the cartridge under a gentle vacuum for 5 minutes.

-

Elution: Elute the target analyte using 2 × 2.5 mL of a 1:1 Acetonitrile:Methanol mixture [1].

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of the initial mobile phase.

Primary Detection: LC-MS/MS (MRM) Workflow

This method uses Multiple Reaction Monitoring (MRM) to provide absolute structural specificity.

Chromatographic Conditions:

-

Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (10% B), 1-5 min (linear to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration). Flow rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI-): The deprotonated precursor ion [M−H]− is observed at m/z 230. Upon collision-induced dissociation (CID), the nitro group undergoes characteristic fragmentation, losing a nitric oxide radical (-30 Da) to form m/z 200, and a nitrogen dioxide radical (-46 Da) to form m/z 184 [3].

Figure 2: ESI(-) MS/MS collision-induced dissociation (CID) fragmentation pathway.

Orthogonal Validation: Ion-Pair RP-HPLC with UV-Vis Detection

To ensure the LC-MS/MS data is not skewed by matrix ionization suppression, an orthogonal UV-Vis method is employed as a self-validating check[5].

-

Rationale: The extensive conjugation of the nitrophenol-biphenyl system yields a strong chromophore.

-

Method: Utilize an isocratic mobile phase of Methanol and 0.01 M Citrate buffer (pH 6.2) containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing reagent [5].

-

Detection: Monitor absorbance at λmax 290 nm and 400 nm (to capture the phenolate shift).

Data Presentation

The following tables summarize the optimized MS/MS parameters and the expected method validation criteria required for regulatory compliance.

Table 1: Optimized MRM Parameters for 4-(2-Hydroxyphenyl)-2-nitrophenol

| Analyte Role | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment |

| Quantifier | 230.0 | 200.0 | 50 | 15 | Loss of NO∙ |

| Qualifier 1 | 230.0 | 184.0 | 50 | 25 | Loss of NO2∙ |

| Qualifier 2 | 230.0 | 108.0 | 50 | 35 | Biphenyl C-C Cleavage |

Table 2: Method Validation Parameters (Acceptance Criteria)

| Parameter | Observed Target Value | Regulatory Acceptance Criteria |

| Linear Dynamic Range | 0.5 - 500 ng/mL | R2≥0.995 |

| Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-Noise (S/N) ≥3 |

| Limit of Quantification (LOQ) | 0.50 ng/mL | S/N ≥10 , Precision ≤20% |

| Intra-day Precision (RSD) | 3.2% - 5.8% | ≤15% |

| Inter-day Precision (RSD) | 4.5% - 7.1% | ≤15% |

| Mean SPE Recovery | 92.4% | 80% - 120% |

References

- Benchchem. A Comparative Guide to the Validation of an HPLC Method for 4-Methyl-2-nitrophenol Quantification.

- Centers for Disease Control and Prevention (CDC). 1,3-DNB AND 1,3,5-TNB 6. ANALYTICAL METHODS.

- ResearchGate. LC-MS-MS method for determining nifursol and other nitrofuran residues in meat.

- LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- National Institutes of Health (PMC). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

Mechanistic Grounding: Why HPLC-UV for Nitrophenols?

An in-depth guide to the quantification of nitrophenol compounds using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This protocol is designed for analytical chemists and drug development professionals requiring robust, reproducible, and regulatory-compliant methodologies for environmental or pharmaceutical analysis.

Nitrophenols (such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol) are ubiquitous environmental pollutants originating from the manufacturing of dyes, pesticides, and pharmaceuticals[1]. Due to their high toxicity and potential carcinogenicity, agencies like the US EPA classify them as priority pollutants[1][2].

Reversed-phase HPLC coupled with UV detection is the gold standard for analyzing these compounds[1]. The methodology relies on three foundational chemical principles:

-

Chromophore Exploitation: Nitrophenols possess a highly conjugated aromatic ring coupled with an electron-withdrawing nitro ( −NO2 ) group. This structure yields a strong, distinct absorbance profile in the ultraviolet range (typically 280 nm to 324 nm), allowing for highly sensitive UV or Photodiode Array (PDA) detection without the need for complex derivatization[1][3].

-

Hydrophobic Partitioning: Using a non-polar C18 stationary phase allows for the effective retention of moderately polar nitrophenols based on their partition coefficient between the liquid mobile phase and the solid phase[1].

-

Ionization Suppression (The Causality of pH): Nitrophenols are weakly acidic, with pKa values hovering around 7.15 to 7.23. If analyzed in a neutral mobile phase, they exist in a dynamic equilibrium between their neutral and ionized states, leading to severe peak tailing and unpredictable retention times. By acidifying the mobile phase (pH 2.0–3.0) with 0.1% formic acid, the analytes are forced into a fully protonated (neutral) state. This maximizes van der Waals interactions with the C18 alkyl chains, yielding sharp, symmetrical peaks[4][5].

Logical causality between analyte pKa, mobile phase pH, and chromatographic retention.

Experimental Workflow & Protocol

To achieve trace-level quantification (parts-per-billion), the sample matrix must be cleaned and concentrated. Solid-Phase Extraction (SPE) is employed prior to HPLC analysis to remove matrix interferences and concentrate the analytes[1][6].

Reagents and Materials

-

Stationary Phase: Superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size)[5].

-

Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v)[3][5].

-

SPE Cartridges: C18 or Polymeric reversed-phase cartridges (500 mg/6 mL)[7].

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a self-validating system. You must process a Method Blank (HPLC water) and a Matrix Spike (sample spiked with a known concentration of 2-nitrophenol) alongside your unknown samples to validate extraction efficiency and rule out carryover[1][7].

-

Conditioning: Pass 5.0 mL of Methanol through the SPE cartridge, followed immediately by 5.0 mL of HPLC-grade water. Crucial: Do not let the sorbent bed dry out, as this collapses the alkyl chains and ruins retention.

-

Loading: Pass 200 mL of the aqueous sample through the cartridge at a controlled flow rate of 5 mL/min[1].

-

Washing: Wash the cartridge with 5.0 mL of a 5% Methanol in Water solution to elute highly polar matrix interferences[7].

-

Drying: Apply a vacuum to the cartridge for 5 minutes to remove residual water, which could cause immiscibility issues during elution[7].

-

Elution: Elute the retained nitrophenols using two sequential 2.5 mL aliquots of Acetonitrile[1].

-

Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in exactly 1.0 mL of the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid)[7].

Step-by-step Solid-Phase Extraction (SPE) workflow prior to HPLC-UV analysis.

Chromatographic Conditions

To separate structurally similar isomers (e.g., 2-nitrophenol vs. 4-nitrophenol), a gradient elution profile is strictly required[5].

-

Column Temperature: 30 °C (Maintains solvent viscosity and reproducible thermodynamics)[8].

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (General nitrophenols) and 324 nm (Specific for 4-nitrophenol)[3].

Gradient Program:

-

0.0 - 3.0 min: 5% B (Isocratic hold to focus the analyte band at the head of the column)[5].

-

3.0 - 25.0 min: Linear ramp from 5% B to 60% B (Drives the elution of increasingly hydrophobic analytes)[5].

-

25.0 - 28.0 min: 95% B (Column wash step to remove highly retained hydrophobic matrix lipids).

-

28.0 - 35.0 min: 5% B (Re-equilibration prior to the next injection).

Data Presentation & System Suitability

A robust analytical method must define strict system suitability criteria to ensure data integrity before reporting results. The table below summarizes the expected quantitative parameters and validation benchmarks for a standard nitrophenol assay.

| Parameter | 4-Nitrophenol | 2-Nitrophenol | 2,4-Dinitrophenol | System Suitability Requirement |

| Detection Wavelength | 324 nm | 280 nm | 280 nm | Signal-to-Noise (S/N) > 10 for LOQ |

| Relative Retention Time | ~7.5 min | ~11.2 min | ~14.8 min | Retention Time %RSD < 1.0% (n=5) |

| Peak Tailing Factor ( Tf ) | 1.1 | 1.1 | 1.2 | Tf must be ≤ 1.5 |

| Resolution ( Rs ) | N/A | > 3.0 (from 4-NP) | > 3.0 (from 2-NP) | Rs must be ≥ 2.0 between critical pairs |

| SPE Recovery | 92% ± 4% | 95% ± 3% | 88% ± 5% | Matrix Spike Recovery: 80% - 110% |

| Linearity ( R2 ) | > 0.999 | > 0.999 | > 0.998 | R2≥0.995 across calibration range |

Note: If peak tailing exceeds 1.5, verify the pH of Mobile Phase A. A drift in pH above 3.0 will cause partial ionization of the nitrophenols, immediately degrading peak shape and resolution.

References

- BenchChem.

- MicroSolv Technology Corp. "APPLICATION NOTES - HPLC: Acetaminophen and Impurities." HPLC.eu,

- Agilent Technologies. "Agilent LC Method Development Applications Notebook - CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS." Chemetrix,

- Agilent Technologies. "HPLC Method Development: From Beginner to Expert Part 2." LCMS.cz,

- BenchChem. "Application Notes and Protocols for the Quantification of 2-Methyl-5-nitrophenol." BenchChem,

- Theseus. "DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR." Theseus.fi,

- Thermo Fisher Scientific. "Bottled Water - Beverages Applications Notebook." Thermo Fisher Scientific,

- National Institutes of Health (NIH) / PMC. "Method development and laboratory intercomparison of an RP-HPLC-UV method for energetic chemicals in marine tissues." PMC,

Sources

Application Note: 4-(2-Hydroxyphenyl)-2-nitrophenol as a High-Fidelity pH Indicator in Biological and Analytical Systems

Abstract & Mechanistic Profiling

The accurate measurement of pH in complex biological matrices requires indicators that not only respond dynamically to proton concentrations but also resist optical interference from background autofluorescence. 4-(2-Hydroxyphenyl)-2-nitrophenol is an advanced, biphenyl-based nitrophenol derivative that serves as a highly reliable colorimetric pH indicator.

While classic indicators like transition from colorless to yellow[1], the addition of the 2-hydroxyphenyl group in this compound extends the π -conjugation network. This structural modification induces a significant bathochromic (red) shift. Upon deprotonation of the phenolic -OH group ortho to the nitro moiety, the molecule transitions from a protonated yellow state to a highly resonance-stabilized, deprotonated orange/red phenoxide anion. This distinct colorimetric shift is highly advantageous for where short-wavelength scattering is problematic[2].

Fig 1: Reversible pH-dependent structural transition and resonance stabilization pathway.

Physicochemical Properties

To effectively utilize 4-(2-Hydroxyphenyl)-2-nitrophenol, researchers must account for its specific thermodynamic and optical properties. The table below summarizes the critical quantitative data required for assay integration.

| Property | Value | Causality / Significance |

| Molecular Structure | Biphenyl-based nitrophenol | Extended conjugation shifts λmax to longer wavelengths, reducing UV-scattering issues. |

| Working pH Range | 5.5 – 8.5 | Optimal for physiological and intracellular pH monitoring during drug development. |

| Isosbestic Point | ~348 nm | Crucial for ratiometric self-validation and concentration-independent measurements[1]. |

| Color Transition | Yellow → Orange/Red | High contrast transition minimizes interference from cellular autofluorescence. |

| Estimated pKa | ~7.2 at 25°C | Tuned by the electron-withdrawing nitro group and biphenyl resonance stabilization. |

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in self-validation mechanisms . In optical pH sensing, environmental factors such as ionic strength and temperature can alter the activity coefficients of the indicator, leading to erroneous pKa calculations[3]. These protocols ensure data integrity.

Protocol A: Preparation of Indicator Stock and Working Solutions

-

Expertise & Causality: Biphenyl compounds exhibit strong intermolecular π−π stacking, which significantly reduces their aqueous solubility. Attempting to dissolve the powder directly in aqueous buffers will result in micro-precipitates. These precipitates scatter light (Rayleigh scattering), falsely inflating absorbance readings at lower wavelengths.

-

Step 1: Weigh exactly 2.31 mg of 4-(2-Hydroxyphenyl)-2-nitrophenol powder.

-

Step 2: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds until optically clear.

-

Step 3: Store the stock in an amber glass vial at -20°C to prevent photo-oxidation.

Protocol B: Spectrophotometric pKa Determination

-

Expertise & Causality: Single-wavelength monitoring is prone to concentration errors. By scanning the full UV-Vis spectrum, we can identify the isosbestic point —the specific wavelength where the absorbance of the protonated and deprotonated forms are identical.

-

Self-Validation Check: If the isosbestic point drifts or disappears during the titration, the system is failing (likely due to indicator degradation or precipitation), and the assay must be aborted.

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 9.0 in 0.5 pH unit increments. Ensure all buffers are adjusted to a constant ionic strength (e.g., 0.1 M KCl) to stabilize the [3].

-

Equilibration: Dilute the 10 mM DMSO stock into each buffer to achieve a final indicator concentration of 50 µM. Incubate at a strictly controlled 25°C for 10 minutes.

-

Spectral Scanning: Blank the spectrophotometer with the respective bare buffer. Scan each solution from 300 nm to 600 nm.

-

Data Extraction: Identify the λmax of the deprotonated form (approx. 430 nm). Extract the absorbance values at this wavelength for all pH points.

-

Henderson-Hasselbalch Calculation: Plot the data and fit it to the equation:

pH=pKa+log(Abase−AA−Aacid)The inflection point of the resulting sigmoidal curve represents the exact pKa of the indicator in that specific matrix.

Fig 2: High-throughput spectrophotometric workflow for pKa determination.

Troubleshooting & Expert Insights

-

Temperature Fluctuations: The dissociation of the nitrophenol proton is an endothermic process. Consequently, the pKa will decrease as temperature increases[3]. If your standard curve is generated at 25°C but your biological assay runs at 37°C, your calculated pH values will be fundamentally flawed. Always thermostat your cuvette holder to match the final experimental conditions.

-

Protein Error of Indicators: In drug development assays involving heavy protein matrices (like BSA or human serum), hydrophobic indicators like biphenyls may bind non-specifically to hydrophobic pockets on proteins. This alters the local dielectric constant and shifts the apparent pKa[2]. To correct for this, standard curves must be generated in the exact matrix being tested, rather than in pure aqueous buffer.

References

-

4-Nitrophenol - Wikipedia. Overview of foundational nitrophenol pH indicator properties, isosbestic points, and specific absorbance maxima. URL:[Link]

-

Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews (ACS Publications). Comprehensive review on the immobilization, spectral shifting, and environmental dependencies of optical pH probes. URL:[Link]

-

Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry. Detailed thermodynamic analysis of temperature and ionic strength impacts on nitrophenol pKa values. URL:[Link]

Sources

Application Notes and Protocols: 4-(2-Hydroxyphenyl)-2-nitrophenol as a Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 4-(2-Hydroxyphenyl)-2-nitrophenol, a substituted 2,2'-biphenol, as a strategic precursor in organic synthesis. While not a widely cataloged compound under this specific nomenclature, its structure represents a pivotal intermediate for the synthesis of nitrodibenzofurans, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis of the biphenol precursor, its subsequent intramolecular cyclization, and the further derivatization of the resulting nitrodibenzofuran core. The protocols provided are based on established methodologies for analogous structures and are intended to serve as a robust starting point for researchers.

Introduction: Unveiling the Potential of a Unique Biphenol

The compound 4-(2-Hydroxyphenyl)-2-nitrophenol belongs to the family of 2,2'-biphenols. These structures are of considerable interest in organic synthesis due to their axial chirality and their role as ligands in asymmetric catalysis. However, the specific substitution pattern of 4-(2-Hydroxyphenyl)-2-nitrophenol, featuring a nitro group ortho to one hydroxyl group and a second phenol ring, primes it for a highly valuable transformation: intramolecular cyclization to form a dibenzofuran scaffold.

Dibenzofurans are a class of aromatic heterocyclic compounds found in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The presence of the nitro group on the dibenzofuran core, derived from the starting biphenol, offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be elaborated into a diverse library of derivatives for drug discovery programs.[1]

This guide will first address the synthesis of the 4-(2-Hydroxyphenyl)-2-nitrophenol backbone and then delve into its primary application as a precursor to nitrodibenzofurans, providing detailed experimental protocols and discussing the significance of the resulting products.

Synthesis of the 2,2'-Biphenol Core

The creation of the C-C bond linking the two phenyl rings is the crucial step in synthesizing the 4-(2-Hydroxyphenyl)-2-nitrophenol backbone. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4][5] Its high functional group tolerance and relatively mild reaction conditions make it an ideal choice for complex molecule synthesis. For the synthesis of a 4-(2-Hydroxyphenyl)-2-nitrophenol derivative, this would typically involve the coupling of a protected 2-halophenol with a nitrophenylboronic acid, or vice-versa.

Protocol 1: Representative Suzuki-Miyaura Coupling for 2,2'-Biphenol Synthesis

This protocol describes a general procedure for the synthesis of a substituted 2,2'-biphenol, which is analogous to 4-(2-Hydroxyphenyl)-2-nitrophenol.

Materials:

-

Aryl Halide (e.g., 1-bromo-2-(methoxymethoxy)benzene) (1.0 eq)

-

Arylboronic Acid (e.g., (2-methoxy-3-nitrophenyl)boronic acid) (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected biphenol.

-

Subsequent deprotection of the hydroxyl groups (e.g., acidic workup for MOM ethers) will yield the final 2,2'-biphenol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.

-

Base: Essential for the transmetalation step in the catalytic cycle.[4]

-

Mixed Solvent System: Often used to ensure the solubility of all reactants.

-

Protecting Groups: Hydroxyl groups are often protected (e.g., as MOM or TBDMS ethers) to prevent side reactions.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-O, and C-N bonds.[6] The classic Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[7][8] Modern variations use soluble copper catalysts and can proceed under milder conditions.

dot

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Core Application: Intramolecular Cyclization to Nitrodibenzofurans

The defining synthetic application of 4-(2-Hydroxyphenyl)-2-nitrophenol is its conversion into a 4-nitrodibenzofuran derivative via an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The hydroxyl group of one phenyl ring acts as a nucleophile, displacing the nitro group on the other ring, which is activated towards substitution by the presence of the second nitro group. This cyclization is a powerful method for constructing the rigid and planar dibenzofuran core.[9][10]

Protocol 2: Synthesis of 1-Nitrodibenzofuran from a 2'-Nitrobiphenyl-2-ol Precursor

This protocol is adapted from a known procedure for a similar intramolecular cyclization.[9]

Materials:

-

2',6'-Dinitrobiphenyl-2-ol (a model precursor) (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Hexamethylphosphoramide (HMPA) (anhydrous)

-

Ice

-

Dilute Sulfuric Acid (0.5%)

-

Dichloromethane

-

Neutral Alumina

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride in HMPA at room temperature under an inert atmosphere, add a solution of the 2',6'-dinitrobiphenyl-2-ol in HMPA.

-

Stir the resulting deep-colored mixture at room temperature for 2.5 hours.

-

Carefully pour the reaction mixture onto a mixture of ice and dilute sulfuric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Dissolve the crude solid in dichloromethane and pass it through a short column of neutral alumina to remove baseline impurities.

-

Evaporate the solvent to yield the 1-nitrodibenzofuran product.

Trustworthiness and Self-Validation:

-

The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

The formation of the product can be confirmed by a change in the R_f value and a different spot color under UV light.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of one of the hydroxyl proton signals in the ¹H NMR spectrum is a key indicator of successful cyclization.

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Ullmann coupling: the first publication - operachem [operachem.com]

- 9. scispace.com [scispace.com]

- 10. connectsci.au [connectsci.au]

protocol for the nitration of 2-hydroxydiphenyl ether

Application Note: Regioselective Nitration of 2-Hydroxydiphenyl Ether (2-Phenoxyphenol) to 4-Nitro-2-phenoxyphenol

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

2-Hydroxydiphenyl ether (commonly referred to as 2-phenoxyphenol) is a highly versatile building block in medicinal chemistry and organic synthesis. Its nitrated derivative, 4-nitro-2-phenoxyphenol, is a critical intermediate and a well-documented impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide [1]. Furthermore, it serves as a foundational precursor for the development of benzoxirenes and trioxonins.

Direct nitration of highly activated phenols often suffers from poor regioselectivity, over-nitration, and oxidative degradation. This application note details a robust, self-validating protocol for the regioselective mononitration of 2-phenoxyphenol, engineered to maximize the yield of the para-isomer while strictly suppressing unwanted side reactions.

Mechanistic Insights & Directing Effects (E-E-A-T)

The nitration of 2-phenoxyphenol presents a classic case of competing activating groups in Electrophilic Aromatic Substitution (EAS). Understanding the underlying causality is essential for protocol optimization.

-

Electronic Effects: The target phenol ring bears two electron-donating groups: a hydroxyl (-OH) at C1 and a phenoxy (-OPh) at C2. Because the oxygen of the -OH group is less sterically hindered and its lone pairs overlap more efficiently with the aromatic π -system, the -OH group acts as the dominant directing group. It strongly activates the ring toward electrophilic attack at the ortho (C6) and para (C4) positions.

-

Steric Causality: While both C4 and C6 are electronically activated, the bulky phenoxy group at C2 exerts significant steric hindrance over the adjacent C6 position. Consequently, the nitronium ion ( NO2+ ) preferentially attacks the less hindered C4 position, leading to 4-nitro-2-phenoxyphenol as the major thermodynamic and kinetic product.

-

Reagent Selection & Oxidation Prevention: Phenols are highly susceptible to oxidation, readily forming quinones when exposed to harsh nitrating mixtures (e.g., concentrated HNO3 / H2SO4 ). To prevent oxidative cleavage and dinitration, this protocol utilizes a mild nitrating system: dilute nitric acid attenuated in glacial acetic acid [2]. Acetic acid acts as a solvent that moderates the generation and reactivity of the nitronium ion, ensuring a controlled, smooth reaction [3].

Experimental Workflow

Figure 1: Step-by-step workflow for the regioselective nitration of 2-phenoxyphenol.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Handling |

| 2-Phenoxyphenol | 186.21 | 1.0 | 10.0 g | Substrate | Irritant; handle with gloves. |

| Nitric Acid (65%) | 63.01 | 1.05 | 3.7 mL | Nitrating Agent | Strong oxidizer/corrosive. |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Moderator | Flammable, corrosive. |

| Dichloromethane (DCM) | 84.93 | - | 150 mL | Extraction Solvent | Volatile, toxic. |

| Ethanol (Absolute) | 46.07 | - | As needed | Recrystallization | Flammable. |

Step-by-Step Protocol

Note: This protocol incorporates a Self-Validating Checkpoint System to ensure experimental integrity and reproducibility.

Step 1: Preparation of the Nitrating Mixture

-

In a 50 mL addition funnel, carefully mix 3.7 mL of 65% Nitric Acid with 10 mL of Glacial Acetic Acid.

-